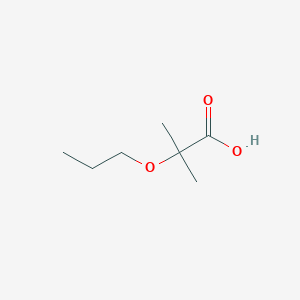

2-Methyl-2-propoxypropanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14O3 |

|---|---|

Molecular Weight |

146.18 g/mol |

IUPAC Name |

2-methyl-2-propoxypropanoic acid |

InChI |

InChI=1S/C7H14O3/c1-4-5-10-7(2,3)6(8)9/h4-5H2,1-3H3,(H,8,9) |

InChI Key |

SWACCTXALJHTOE-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(C)(C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 2 Propoxypropanoic Acid and Its Structural Analogues

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of 2-methyl-2-propoxypropanoic acid reveals two primary disconnection points that guide the design of its synthesis. The most apparent disconnections are at the ether linkage and the carboxylic acid group.

Disconnection 1: C-O-C Ether Bond

Breaking the bond between the quaternary carbon and the propoxy oxygen suggests a Williamson ether synthesis approach. This pathway identifies 2-hydroxy-2-methylpropanoic acid or its corresponding ester as a key precursor, which would be reacted with a propyl halide or another propyl-containing electrophile.

Disconnection 2: C-C Bond of the Carboxylic Acid

Alternatively, a disconnection adjacent to the carboxyl group points towards a strategy involving the carboxylation of a suitable precursor. This could involve the reaction of a Grignard reagent derived from a 2-propoxy-2-halopropane with carbon dioxide, or the oxidation of a corresponding aldehyde or primary alcohol.

A third, less common, but viable disconnection could involve the simultaneous formation of the quaternary center.

Direct Alkylation and Etherification Strategies

The most direct and widely utilized method for the synthesis of this compound and its analogues is based on the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This strategy involves the O-alkylation of a 2-hydroxy-2-methylpropanoate ester followed by hydrolysis.

The general reaction scheme is as follows:

Esterification: 2-Hydroxy-2-methylpropanoic acid is first esterified, commonly with methanol (B129727) or ethanol, under acidic catalysis to protect the carboxylic acid and prevent unwanted side reactions.

Alkylation (Etherification): The resulting ester, methyl 2-hydroxy-2-methylpropanoate, is then deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. This alkoxide subsequently reacts with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in an SN2 reaction to form the corresponding methyl 2-methyl-2-propoxypropanoate. masterorganicchemistry.com

Hydrolysis: The final step involves the hydrolysis of the ester group, typically under basic conditions using sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to yield the desired this compound.

An alternative approach within this strategy involves the reaction of a phenol (B47542) with an alkyl 2-bromo-2-methylpropanoate (B8525525) to synthesize 2-methyl-2-phenoxypropanoic acid derivatives, which are structural analogues. google.com

Carboxylic Acid Functional Group Installation and Manipulation

The installation of the carboxylic acid group can be achieved at various stages of the synthesis. One common method involves the hydrolysis of a nitrile. For instance, the reaction of 2-propoxy-2-cyanopropane with a strong acid or base would yield this compound.

Another strategy involves the oxidation of a suitable precursor. For example, 2-methyl-2-propoxypropan-1-ol (B2726500) could be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or Jones reagent. However, the synthesis of the starting alcohol itself might be as complex as the direct synthesis of the acid.

A more direct carboxylation can be envisioned through the use of organometallic reagents. The formation of a Grignard reagent from 2-chloro-2-propoxypropane and its subsequent reaction with carbon dioxide would, in principle, yield the target acid. However, the stability of such a Grignard reagent could be a limiting factor.

Stereoselective Approaches to Enantiomeric Forms (if applicable)

The quaternary carbon of this compound is prochiral. While the parent compound is not chiral, the synthesis of chiral analogues where the methyl group is replaced by a different alkyl group, or where stereocenters exist elsewhere in the molecule, necessitates stereoselective methods.

For the synthesis of chiral α-hydroxy acids, which are key precursors in one of the main synthetic routes, enzymatic resolution has been employed. For example, the hydrolysis of a racemic ester of a 2-hydroxy-2-methylalkanoic acid can be performed using a lipase, which selectively hydrolyzes one enantiomer, allowing for the separation of the chiral acid and the unreacted chiral ester. google.com

Furthermore, asymmetric synthesis of α-amino acids using chiral phase-transfer catalysts has been extensively studied and provides a framework that could be adapted for the enantioselective synthesis of α-alkoxy carboxylic acids. organic-chemistry.org The use of chiral auxiliaries attached to a precursor molecule can direct the stereochemical outcome of subsequent reactions, including alkylation or etherification steps.

Optimization of Reaction Conditions for Scalable Production

For the large-scale production of this compound and its analogues, the optimization of reaction conditions is crucial for maximizing yield, minimizing costs, and ensuring safety.

In the context of the Williamson ether synthesis, the choice of base, solvent, and temperature plays a significant role. The use of stronger, non-nucleophilic bases can improve the rate of alkoxide formation. The reaction temperature is also a critical parameter to control, as higher temperatures can lead to side reactions such as elimination.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the Williamson ether synthesis. sid.ir This technique can significantly reduce reaction times and improve yields, making it an attractive option for scalable production.

Phase-transfer catalysis (PTC) offers another avenue for optimizing the synthesis. researchgate.netnih.gov By employing a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, the reaction between the water-soluble alkoxide and the organic-soluble alkyl halide can be facilitated in a biphasic system, often leading to milder reaction conditions and improved efficiency. mdpi.comrsc.org

Novel Catalytic Systems in the Synthesis of this compound

Recent advances in catalysis offer promising alternatives to traditional synthetic methods. For the etherification step, novel catalytic systems are being explored to avoid the use of stoichiometric amounts of strong bases. For instance, various solid acid catalysts have been investigated for the etherification of alcohols. mdpi.com

In the realm of carboxylation, transition-metal-catalyzed reactions are gaining prominence. While not yet specifically reported for this compound, catalytic systems for the carboxylation of C-H bonds are an active area of research and could potentially be applied to a suitable precursor.

Furthermore, the development of novel catalysts for the reductive etherification of carbonyl compounds presents an alternative route. nih.gov For example, a ketone precursor could be reductively etherified in the presence of a propyl alcohol and a suitable catalyst.

Chemical Reactivity and Mechanistic Transformations of 2 Methyl 2 Propoxypropanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, though its reactivity is tempered by the steric hindrance imposed by the adjacent quaternary carbon and the propoxy group.

Esterification and Amidation Reactions

The conversion of 2-Methyl-2-propoxypropanoic acid to its corresponding esters and amides is feasible but often requires specific catalytic conditions to overcome the steric hindrance around the carboxyl group. Standard Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, may proceed, but yields can be moderate. studymind.co.uk

More effective methods for the esterification of sterically hindered carboxylic acids, and by extension this compound, involve the use of coupling agents. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and efficient method for forming esters, including those with bulky groups. organic-chemistry.orgrsc.org This method proceeds under neutral conditions and can provide high yields where other methods might fail. rsc.org Similarly, other catalysts like tin (II) chloride, tetrabutyl titanate, and various metal chlorides have been shown to be effective for the esterification of sterically hindered acids. google.com

For the formation of amides, direct reaction with an amine is generally not feasible without activation. The use of coupling agents is also the preferred method for amidation. Reagents such as thionyl chloride can be used to convert the carboxylic acid to an acyl chloride, which then readily reacts with an amine to form the amide. rsc.org This one-pot synthesis has proven effective even with sterically hindered amines, suggesting its applicability to this compound. rsc.org

Table 1: Common Reagents for Esterification and Amidation of Sterically Hindered Carboxylic Acids

| Reaction | Reagents and Conditions | Product Type |

| Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Esterification | Alcohol, DCC, DMAP | Ester |

| Amidation | Thionyl Chloride (SOCl₂), then Amine | Amide |

| Amidation | Amine, Coupling Agents (e.g., HATU, HOBt) | Amide |

Reduction Pathways to Aldehyde and Alcohol Derivatives

The reduction of the carboxylic acid group in this compound to the corresponding aldehyde or primary alcohol is achievable using powerful reducing agents. Due to the stability of carboxylic acids, strong reducing agents are necessary. Lithium aluminum hydride (LiAlH₄) is a common reagent capable of reducing carboxylic acids to primary alcohols. The reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

Selective reduction to the aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation often requires the use of specialized, sterically hindered reducing agents or the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or a Weinreb amide, which can then be reduced to the aldehyde under controlled conditions.

Formation of Salts and Complexation Behavior

As a carboxylic acid, this compound readily reacts with bases to form carboxylate salts. studymind.co.uk The reaction with strong bases like sodium hydroxide (B78521) or potassium hydroxide is a straightforward acid-base neutralization, yielding the corresponding alkali metal salt and water. With weaker bases such as sodium bicarbonate or ammonia, it will also form salts with the evolution of carbon dioxide or the formation of an ammonium (B1175870) salt, respectively.

The carboxylate anion formed can act as a ligand, participating in complexation with various metal ions. The nature of this complexation would depend on the metal ion, the solvent, and the presence of other ligands.

Reactivity of the Ether Linkage and Propoxy Group

The ether linkage in this compound is generally stable under neutral and basic conditions, which is a common characteristic of ethers. pressbooks.pub However, under strongly acidic conditions, particularly in the presence of strong nucleophilic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), the ether can be cleaved. libretexts.orgmasterorganicchemistry.com

Given that the ether is tertiary, the cleavage mechanism is likely to proceed via an SN1 pathway. pressbooks.publibretexts.orgorganicchemistrytutor.com The first step involves the protonation of the ether oxygen by the strong acid, forming a good leaving group (a neutral alcohol). masterorganicchemistry.com Subsequently, the tertiary carbocation formed upon the departure of the alcohol is stabilized by hyperconjugation. This carbocation can then be attacked by the halide nucleophile. Alternatively, under certain conditions, an E1 elimination pathway could lead to the formation of an alkene. libretexts.org

Transformations at the Quaternary Carbon Center (C2)

The quaternary carbon atom (C2) in this compound is sterically congested and lacks any hydrogen atoms. Consequently, it is generally unreactive towards most chemical transformations. Reactions that typically occur at α-carbons of carboxylic acids, such as halogenation or enolate formation, are not possible at this position because they require the presence of at least one α-hydrogen. msu.edu The robust nature of the carbon-carbon single bonds and the steric shielding provided by the methyl and propoxy groups make this center resistant to attack.

Derivatization for Functional Enhancement and Probe Development

The functional groups of this compound offer several handles for derivatization to enhance its properties or to develop chemical probes. The carboxylic acid is the most versatile site for such modifications.

Ester and Amide Derivatives: As discussed, a wide range of esters and amides can be synthesized. By choosing appropriate alcohol or amine coupling partners, functionalities such as fluorophores, biotin (B1667282) tags, or reactive handles for bioconjugation can be introduced. For instance, coupling with a fluorescently-labeled amine would yield a fluorescent probe.

Tagged Derivatives: The carboxylic acid can be coupled to various tags for detection or purification purposes. For example, reaction with an amino-functionalized solid support would immobilize the molecule for use in affinity chromatography or solid-phase synthesis.

These derivatization strategies are fundamental in various fields, including medicinal chemistry and chemical biology, for studying the interactions and effects of small molecules.

Exploration of Reaction Mechanisms and Intermediates

The formation and subsequent reactions of this compound involve key organic reaction mechanisms. Understanding these pathways and the transient species, or intermediates, that are formed is crucial for optimizing reaction conditions and developing new synthetic routes. The primary reaction types governing the transformations of this molecule are nucleophilic substitution for the formation of the ether linkage and nucleophilic acyl substitution for reactions at the carboxylic acid group.

A plausible synthetic route to this compound involves two main conceptual steps: the formation of the ether bond and the presence of the carboxylic acid functionality. One common method for ether synthesis is the Williamson ether synthesis. This reaction involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound, this could involve the reaction of a salt of 2-hydroxy-2-methylpropanoic acid with a propyl halide.

The mechanism proceeds via an SN2 pathway. ucalgary.camasterorganicchemistry.com The alkoxide ion, generated by deprotonating the hydroxyl group of 2-hydroxy-2-methylpropanoic acid with a strong base like sodium hydride (NaH), acts as a nucleophile. masterorganicchemistry.com This nucleophile then attacks the electrophilic carbon of the propyl halide, leading to the displacement of the halide leaving group and the formation of the ether C-O bond in a single, concerted step. masterorganicchemistry.combyjus.com It is important that the alkyl halide is primary (e.g., 1-bromopropane) to favor the SN2 mechanism, as secondary and tertiary alkyl halides would lead to elimination as a major side reaction. masterorganicchemistry.comlibretexts.org

Another critical set of reactions for this compound involves the carboxylic acid group. A common transformation is esterification, which typically proceeds via the Fischer esterification mechanism when reacting with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comchemistrysteps.comorganic-chemistry.org

The Fischer esterification is a nucleophilic acyl substitution reaction. The mechanism involves several equilibrium steps: masterorganicchemistry.comwikipedia.org

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. chemistrysteps.com

Nucleophilic attack of the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate. organic-chemistry.org

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water as a leaving group, reforming the carbonyl double bond.

Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst.

Due to the sterically hindered nature of the tertiary carboxylic acid in this compound, the rate of Fischer esterification might be slower compared to less hindered acids.

The intermediates in these reactions are typically transient and not isolated. However, their existence is supported by extensive mechanistic studies of these fundamental organic reactions. For instance, the tetrahedral intermediate in Fischer esterification is a key species that dictates the outcome of the reaction.

Below are data tables with hypothetical, yet representative, spectroscopic data for plausible intermediates in the synthesis and reactions of this compound.

Table 1: Hypothetical Spectroscopic Data for the Alkoxide Intermediate in Williamson Ether Synthesis

| Intermediate | Formula | Key IR Absorptions (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |

| Sodium 2-methyl-2-propoxido-propanoate | C₇H₁₁NaO₃ | 1580 (C=O, carboxylate), 1100 (C-O) | 3.4 (t, 2H, -OCH₂-), 1.5 (s, 6H, -C(CH₃)₂-), 1.6 (m, 2H, -CH₂CH₃), 0.9 (t, 3H, -CH₃) | 180 (C=O), 75 (-C(CH₃)₂-), 65 (-OCH₂-), 45 (-C(CH₃)₂-), 25 (-CH₂CH₃), 10 (-CH₃) |

Table 2: Hypothetical Spectroscopic Data for the Tetrahedral Intermediate in Fischer Esterification with Methanol (B129727)

| Intermediate | Formula | Key IR Absorptions (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |

| 2-Methoxy-2-propoxy-1,1-dihydroxypropane | C₈H₁₈O₄ | 3400 (broad, O-H), 1150, 1050 (C-O) | 3.5 (t, 2H, -OCH₂-), 3.2 (s, 3H, -OCH₃), 1.4 (s, 6H, -C(CH₃)₂-), 1.6 (m, 2H, -CH₂CH₃), 0.9 (t, 3H, -CH₃) | 100 (-C(OH)₂-), 75 (-C(CH₃)₂-), 65 (-OCH₂-), 50 (-OCH₃), 45 (-C(CH₃)₂-), 25 (-CH₂CH₃), 10 (-CH₃) |

It is important to note that neopentyl-type structures, which have a quaternary carbon adjacent to the reacting center, are known to be very slow to react in SN2 reactions due to steric hindrance. quora.compbworks.commasterorganicchemistry.com While the carbon bearing the hydroxyl group in the precursor 2-hydroxy-2-methylpropanoic acid is tertiary, the principle of steric hindrance is highly relevant to the reactivity of this compound and its derivatives.

Computational and Theoretical Chemistry Studies of 2 Methyl 2 Propoxypropanoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework to predict and interpret the properties of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and geometry of a molecule.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT methods are used to determine the ground-state electronic structure of molecules, from which a wide range of properties can be derived. For 2-Methyl-2-propoxypropanoic acid, DFT calculations can predict its optimal molecular geometry, including bond lengths and angles. nih.gov

A typical DFT study involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to perform geometry optimization. The results of such a calculation would provide a detailed three-dimensional structure of the molecule in its lowest energy state.

Table 1: Illustrative Optimized Geometric Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.21 Å |

| C-O (acid) | 1.35 Å | |

| O-H | 0.97 Å | |

| C-O (ether) | 1.43 Å | |

| Bond Angle | O=C-O | 124° |

| C-O-H | 108° | |

| C-O-C (ether) | 112° |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT calculation. Actual values would be obtained from a specific computational study.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide quantitative measures of the molecule's reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.8 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 8.3 eV |

| Electronegativity (χ) | 2.65 |

| Chemical Hardness (η) | 4.15 |

| Global Electrophilicity (ω) | 0.85 |

Note: This data is illustrative and represents plausible values for a molecule of this type.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations can be used to explore its conformational landscape. The molecule has several rotatable bonds, particularly around the ether linkage and the carboxylic acid group, which can lead to different spatial arrangements (conformers). MD simulations can reveal the relative populations of these conformers and the energy barriers for interconversion between them.

Furthermore, MD simulations are invaluable for studying the interactions between this compound and solvent molecules. By simulating the molecule in a box of explicit solvent (e.g., water), one can observe the formation of hydrogen bonds between the carboxylic acid group and water, as well as the hydrophobic interactions of the alkyl groups. These simulations provide insights into the molecule's solubility and how the solvent influences its conformation and reactivity. mdpi.com

Table 3: Illustrative Solvent Effects on a Key Dihedral Angle in this compound from a Hypothetical MD Simulation

| Solvent | Average Dihedral Angle (C-O-C-C) |

| Gas Phase (vacuum) | 175° |

| Water | 160° |

| Chloroform | 170° |

Note: This table presents hypothetical data to demonstrate how solvent polarity can influence molecular conformation.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties of molecules, which can then be compared with experimental data for validation. acs.org This synergy between theory and experiment is crucial for confirming molecular structures and understanding their electronic and vibrational properties.

For this compound, DFT and other quantum chemical methods can be used to predict its infrared (IR) spectrum and nuclear magnetic resonance (NMR) chemical shifts. nih.gov The calculated vibrational frequencies in the IR spectrum correspond to the different modes of molecular vibration, such as C=O stretching and O-H bending. The calculated NMR chemical shifts for the ¹H and ¹³C nuclei are highly sensitive to the local electronic environment of each atom.

A close agreement between the predicted and experimentally measured spectra provides strong evidence for the correctness of the calculated molecular structure and the computational methodology employed. nrel.gov

Table 4: Illustrative Comparison of Calculated and "Experimental" Spectroscopic Data for this compound

| Spectroscopic Data | Calculated Value | "Experimental" Value |

| IR Frequency (C=O stretch) | 1735 cm⁻¹ | 1710 cm⁻¹ |

| IR Frequency (O-H stretch) | 3450 cm⁻¹ | 3300 cm⁻¹ (broad) |

| ¹³C NMR Chemical Shift (C=O) | 178 ppm | 175 ppm |

| ¹H NMR Chemical Shift (O-H) | 11.5 ppm | 12.0 ppm |

Note: The "Experimental" values are typical for carboxylic acids and are provided for illustrative comparison.

In Silico Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, providing detailed information about the reaction mechanism, energetics, and kinetics. This in silico approach allows for the study of reaction pathways and the characterization of transient species like transition states, which are often difficult to observe experimentally.

For this compound, one could model various reactions, such as its esterification with an alcohol. rsc.org Computational methods can be used to locate the transition state structure for the reaction and calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This information is crucial for understanding the reaction rate and how it might be affected by changes in the reactants or reaction conditions.

By mapping out the potential energy surface for a reaction, computational chemists can elucidate the step-by-step mechanism and identify any intermediate species that may be formed.

Table 5: Hypothetical Activation Energies for the Acid-Catalyzed Esterification of this compound with Methanol (B129727)

| Reaction Step | Calculated Activation Energy (kcal/mol) |

| Protonation of Carbonyl Oxygen | 8.5 |

| Nucleophilic Attack by Methanol | 15.2 |

| Proton Transfer | 5.1 |

| Elimination of Water | 12.8 |

Note: This data is hypothetical and illustrates the kind of energetic information that can be obtained from modeling a reaction pathway.

Application Oriented Research of 2 Methyl 2 Propoxypropanoic Acid

Role as a Versatile Synthetic Intermediate in Organic Chemistry

The unique structure of 2-Methyl-2-propoxypropanoic acid, characterized by a quaternary carbon atom adjacent to the carboxylic acid group and an ether functionality, positions it as a potentially valuable synthetic intermediate. The steric hindrance provided by the two methyl groups can influence reaction selectivity, while the propoxy group can modulate solubility and be a site for further chemical modification.

Derivatives of similar sterically hindered carboxylic acids, such as 2-methyl-2'-phenylpropionic acid, are recognized as important intermediates in the synthesis of pharmaceutically active compounds, including antihistamines. google.comgoogle.com These derivatives often exhibit high selectivity in their biological activity due to their specific three-dimensional structure. google.comgoogle.com The synthesis of such complex molecules often requires multi-step processes where intermediates with specific functionalities are crucial for achieving high yields and purity on an industrial scale. google.comgoogle.com

The general synthetic utility of alkoxy-substituted carboxylic acids is also well-established. For instance, the synthesis of various organic compounds can be achieved through reactions involving alkoxy radicals, which are highly reactive intermediates. nih.govmdpi.com These radicals can be generated from carboxylic acid derivatives and participate in a variety of transformations, including C-H bond functionalization. nih.govmdpi.com

Table 1: Potential Synthetic Transformations Involving this compound

| Reaction Type | Potential Reagents and Conditions | Expected Product Class | Potential Advantages |

| Esterification | Alcohol, Acid Catalyst | Esters | The bulky substituent may influence reaction rates and equilibria. |

| Amide Coupling | Amine, Coupling Reagent | Amides | Steric hindrance could necessitate specialized coupling reagents. chimia.ch |

| Reduction | LiAlH₄, BH₃ | Primary Alcohol | Conversion of the carboxylic acid to a hydroxyl group. |

| Decarboxylation | Radical or Photochemical Methods | Propyl isobutyl ether | Formation of a new C-O bond. |

| Ether Cleavage | Strong Acid (e.g., HBr, HI) | 2-Hydroxy-2-methylpropanoic acid | Unmasking a hydroxyl group for further functionalization. |

The development of synthetic routes utilizing intermediates like this compound is essential for accessing novel chemical entities with desired properties.

Precursor in Polymer and Material Science for Novel Architectures

Carboxylic acids and their derivatives are fundamental building blocks in polymer chemistry. While direct polymerization of this compound may be challenging due to its sterically hindered nature, it could serve as a valuable monomer or modifier in the synthesis of specialized polymers with unique architectures.

Polymers derived from related acrylic and methacrylic acids, such as 2-propenoic acid, 2-methyl-, methyl ester, are used in a wide array of applications including coatings, adhesives, and biomedical devices. ontosight.ai The properties of these polymers can be finely tuned by copolymerizing different monomers. ontosight.ai The incorporation of a monomer like this compound could introduce specific functionalities, such as hydrophobicity from the propoxy group and altered chain packing due to the bulky quaternary center.

Condensation polymerization is a common method for producing polyesters and polyamides. libretexts.org While dicarboxylic acids are typically used, monofunctional carboxylic acids can act as chain-terminating agents, controlling the molecular weight and properties of the resulting polymer. This compound could potentially be used in this capacity to create polymers with tailored chain lengths.

Furthermore, organofunctional silanes, which can be derived from carboxylic acids, are important in materials science for surface modification and the creation of hybrid materials. researchgate.netrsc.org The carboxylic acid group can be used to anchor the molecule to a surface or to another polymer chain.

Table 2: Potential Polymer Architectures Utilizing this compound

| Polymer Type | Role of this compound | Potential Properties of the Resulting Polymer |

| Polyester/Polyamide | Chain-terminating agent | Controlled molecular weight, modified end-group functionality. |

| Acrylic/Methacrylic Copolymer | Comonomer | Increased hydrophobicity, altered glass transition temperature, modified solubility. |

| Surface-Grafted Polymer | Anchor group for surface modification | Creation of functional surfaces with specific wettability or biocompatibility. |

| Dendrimers/Hyperbranched Polymers | Branching unit or peripheral group | Novel three-dimensional architectures with tailored properties. |

The exploration of this compound as a precursor in polymer science could lead to the development of new materials with novel thermal, mechanical, and chemical properties.

Development as a Chemical Probe for Mechanistic Investigations in Biological Systems (non-clinical)

Chemical probes are small molecules used to study and manipulate biological systems at the molecular level. nih.govpromega.com The design of a chemical probe requires a deep understanding of its target and its mechanism of action. While there is no specific information on this compound being used as a chemical probe, its structure suggests possibilities for such development.

The carboxylic acid group is a common feature in many biologically active molecules and can be crucial for binding to target proteins. nih.govresearchgate.net However, the charged nature of the carboxylate at physiological pH can hinder cell membrane permeability. nih.gov Masking the carboxylic acid as an ester or another functional group that can be cleaved inside the cell is a common strategy in drug design and for creating "caged" probes that release the active molecule upon a specific stimulus. nih.gov The sterically hindered nature of this compound could be exploited to design probes with controlled release kinetics.

The development of a chemical probe often involves synthesizing a library of related compounds to optimize potency and selectivity. nih.gov The synthesis of analogs of this compound, where the propoxy group is replaced with other alkoxy groups or fluorescent tags, could be a viable strategy for developing probes for specific biological targets.

Table 3: Potential Design Strategies for Chemical Probes Based on this compound

| Probe Design Strategy | Rationale | Potential Biological Target Class |

| Fluorescent Labeling | The propoxy group could be replaced with a fluorescent moiety for imaging studies. | Enzymes, receptors, ion channels. |

| Photo-caged Derivative | The carboxylic acid could be protected with a photolabile group for light-activated release. | Any target where temporal control of activity is desired. |

| Affinity-Based Probe | Immobilization onto a solid support via the carboxylic acid for pull-down assays. | Unknown binding partners of a known bioactive molecule. |

| Bioisosteric Replacement | The carboxylic acid could be replaced with other acidic functional groups (e.g., tetrazole) to modulate physicochemical properties. nih.gov | Targets where improved membrane permeability is needed. |

The rational design and synthesis of probes based on the this compound scaffold could provide valuable tools for investigating complex biological processes in a non-clinical setting.

Environmental and Green Chemistry Considerations in the Synthesis and Use of 2 Methyl 2 Propoxypropanoic Acid

Design of Sustainable Synthetic Routes (Atom Economy, Solvent Selection)

The design of a synthesis for 2-Methyl-2-propoxypropanoic acid can be evaluated through green chemistry metrics, most notably atom economy. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org The goal is to design synthetic routes where a high percentage of the starting materials become part of the final product, thus reducing waste at a molecular level. acs.orgwordpress.com

A hypothetical synthesis of this compound could proceed through a Williamson ether synthesis followed by hydrolysis. In this theoretical pathway, sodium 2-methyl-2-hydroxypropanoate is reacted with 2-bromopropane.

Hypothetical Reaction Scheme:

(CH₃)₂C(OH)COONa + (CH₃)₂CHBr → (CH₃)₂C(OCH(CH₃)₂)COOH + NaBr

To assess the sustainability of this route, the atom economy can be calculated using the following formula:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Interactive Data Table: Atom Economy Calculation for the Hypothetical Synthesis of this compound

| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| Sodium 2-methyl-2-hydroxypropanoate | C₄H₇NaO₃ | 126.09 | Reactant |

| 2-Bromopropane | C₃H₇Br | 122.99 | Reactant |

| This compound | C₇H₁₄O₃ | 146.18 | Desired Product |

| Sodium Bromide | NaBr | 102.89 | Byproduct |

Calculation:

Atom Economy = (146.18 / (126.09 + 122.99)) x 100 = 58.69%

This atom economy of 58.69% indicates that a significant portion of the reactant mass is converted into a byproduct, sodium bromide. While this is a common salt, its generation in large quantities can present disposal challenges. Alternative synthetic routes with higher atom economy, such as addition reactions, would be preferable from a green chemistry perspective. youtube.comprimescholars.com

Solvent Selection:

The choice of solvent is another critical factor in the environmental impact of a synthesis. Ideally, solvents should be non-toxic, derived from renewable resources, and easily recyclable. repec.org For the hypothetical synthesis of this compound, traditional volatile organic compounds (VOCs) should be avoided. Greener alternatives could include:

Water: If the reactants have sufficient solubility.

Supercritical Fluids: Such as supercritical CO₂, which can be easily removed and recycled.

Bio-based Solvents: For instance, 2-Methyltetrahydrofuran (2-MeTHF), which is derived from biomass. repec.org

The stability of this compound in different solvents would also need to be considered, as degradation can occur in certain solvents, as seen with related perfluorinated compounds. nih.gov

Biodegradation and Environmental Fate Studies

The environmental fate of this compound is largely determined by its biodegradability. As a carboxylic acid with an ether linkage, its structure suggests potential for microbial degradation. The presence of the carboxylic acid group generally increases water solubility and can provide a site for initial microbial attack.

Studies on structurally similar compounds, such as the herbicide Mecoprop (2-(2-methyl-4-chlorophenoxy)propionic acid), have shown that microbial communities can degrade such molecules. nih.govnih.gov These studies often reveal that a consortium of different microbial species may be required for complete mineralization. nih.govnih.gov

The expected biodegradation pathway for this compound would likely involve:

Initial oxidation: Potentially at the tertiary carbon of the isobutyric acid moiety or through cleavage of the ether bond.

Metabolism of intermediates: The resulting smaller molecules, such as isobutyric acid and isopropanol, are generally readily biodegradable.

The persistence of related fluorinated compounds in the environment highlights the importance of avoiding halogenation in the molecular structure to enhance biodegradability. mdpi.com The absence of halogens in this compound is a positive indicator for its potential to be less persistent than its fluorinated analogs.

Data Table: Comparison of Structural Features and Potential Environmental Impact

| Compound | Key Structural Features | Potential for Biodegradation |

| This compound | Carboxylic acid, ether linkage, branched alkyl groups | Expected to be biodegradable based on functional groups. |

| Perfluoro-2-propoxypropanoic acid (GenX) | Perfluorinated alkyl chain, ether linkage, carboxylic acid | Highly persistent in the environment due to the strength of the C-F bond. nih.govepa.gov |

| Mecoprop | Chlorinated aromatic ring, ether linkage, carboxylic acid | Biodegradable by specific microbial consortia. nih.govnih.gov |

Strategies for Waste Minimization and Process Intensification

Waste minimization in the synthesis of this compound can be achieved through a combination of source reduction and recycling. purdue.edunc.gov

Source Reduction:

Catalysis: The use of catalytic amounts of reagents instead of stoichiometric amounts can significantly reduce waste. For example, if the synthesis could be adapted to use a catalyst for the ether formation, it would improve the atom economy and reduce the amount of salt byproduct.

Process Optimization: Careful control of reaction conditions (temperature, pressure, reaction time) can maximize the yield of the desired product and minimize the formation of side products.

Process Intensification:

Process intensification aims to develop smaller, more efficient, and safer chemical processes. For the synthesis of this compound, this could involve the use of microreactors. Microreactors offer several advantages:

Enhanced Heat and Mass Transfer: Leading to better control over the reaction and potentially higher yields.

Improved Safety: The small reaction volumes reduce the risks associated with handling hazardous materials.

Continuous Processing: Allowing for more efficient and consistent production compared to batch processes.

Research on other chemical syntheses, such as the production of peroxypropionic acid and hydrogen peroxide, has demonstrated the significant improvements in efficiency that can be achieved through process intensification in microreactors. bme.hursc.org

Waste Stream Management:

For the waste that is generated, such as the sodium bromide in the hypothetical synthesis, recycling should be considered. If the byproduct stream is clean enough, the salt could potentially be purified and reused. Solvent recycling through distillation is another key strategy for minimizing waste. purdue.edu

Future Research Directions and Emerging Trends for 2 Methyl 2 Propoxypropanoic Acid

Exploration of Undiscovered Reactivity

The unique structural characteristics of 2-Methyl-2-propoxypropanoic acid, namely the quaternary carbon center alpha to the carboxyl group, suggest that its reactivity may differ significantly from that of less sterically hindered carboxylic acids. Future research will likely focus on understanding and harnessing this distinct reactivity.

The steric hindrance around the carboxylic acid group is expected to influence its participation in various chemical transformations. libretexts.orgorganic-chemistry.org For instance, standard esterification or amidation reactions might proceed at slower rates or require specialized reagents to overcome the steric bulk. tcichemicals.comchimia.ch Investigating these reactions under various conditions will be crucial to defining the synthetic utility of this compound.

Furthermore, the ether linkage introduces another site of potential reactivity. Research could explore the cleavage of the C-O bond under different catalytic conditions, potentially leading to the formation of valuable intermediates. beilstein-journals.orgacs.org The stability of the propoxy group under conditions required for carboxyl group transformations will also be a key area of investigation.

An emerging trend in organic synthesis is the use of radical decarboxylative functionalization, which allows for the conversion of carboxylic acids into a variety of other functional groups. researchgate.net Applying these modern techniques to this compound could open up new avenues for creating complex molecules, leveraging the inherent properties of the starting material.

Development of Advanced Catalytic Methods for its Synthesis

Currently, there are no established, high-yield synthetic routes specifically for this compound. Developing efficient and selective catalytic methods for its synthesis is a critical first step towards unlocking its potential.

One promising approach involves the catalytic carbonylation of suitable precursors. Research has demonstrated the synthesis of higher carboxylic acids from ethers using carbon dioxide and a hydrogen source, mediated by iridium catalysts. researchgate.net Adapting such a method to a precursor of this compound could provide a direct and atom-economical synthetic pathway.

Another avenue for exploration is the development of novel catalysts for C-O bond formation. numberanalytics.com The synthesis could be envisioned through the coupling of a 2-methyl-2-halopropanoic acid derivative with propanol (B110389) or a propoxide salt. Advanced palladium or copper-based catalytic systems, which have shown efficacy in forming C-O bonds in challenging substrates, could be investigated for this purpose. beilstein-journals.orgacs.org

The table below outlines potential catalytic strategies that could be explored for the synthesis of this compound.

| Catalytic Strategy | Precursors | Potential Catalyst | Key Research Focus |

| Catalytic Carbonylation | 2-propoxypropane, CO₂, H₂ | Iridium-based catalyst with a promoter like LiI | Optimization of reaction conditions (temperature, pressure) to achieve high selectivity and yield. researchgate.net |

| Williamson Ether Synthesis | 2-bromo-2-methylpropanoic acid ester, Sodium propoxide | Phase-transfer catalyst | Overcoming steric hindrance and minimizing side reactions like elimination. |

| Palladium-catalyzed C-O Coupling | 2-bromo-2-methylpropanoic acid, Propanol | Pd catalyst with a suitable ligand (e.g., Xantphos) | Development of a catalyst system tolerant to the carboxylic acid functionality. beilstein-journals.org |

| Acid-catalyzed Etherification | 2-hydroxy-2-methylpropanoic acid, Propanol | Strong acid catalyst (e.g., H₂SO₄) | Controlling dehydration and other side reactions common in acid catalysis. masterorganicchemistry.com |

Integration into Complex Molecular Architectures and Functional Materials

The bifunctional nature of this compound, possessing both a carboxylic acid and an ether group, makes it a valuable building block for the construction of complex molecules and functional materials.

The carboxylic acid moiety can serve as a versatile handle for derivatization, allowing for its incorporation into larger structures such as polymers or metal-organic frameworks (MOFs). mdpi.comresearchgate.net The sterically hindered nature of the acid may impart unique properties to the resulting materials, such as increased thermal stability or altered solubility. The integration of such hindered groups into polymers can influence their physical properties and resistance to degradation. google.comgoogleapis.com

Furthermore, the propoxy group can be functionalized to introduce additional properties. For example, the synthesis of derivatives where the propyl chain contains other functional groups could lead to the development of specialized monomers for polymerization or ligands for catalysis.

Research into the use of this compound as a component in the design of functional materials is a promising future direction. Its ability to participate in the formation of coordination polymers could lead to materials with interesting properties, such as porosity for gas storage or luminescence for sensing applications. mdpi.comresearchgate.net The specific steric and electronic properties of this molecule could lead to the formation of novel and highly ordered three-dimensional structures.

The following table summarizes potential applications of this compound in the development of advanced materials.

| Material Type | Role of this compound | Potential Properties and Applications |

| Polymers | Monomer or additive | Enhanced thermal stability, modified solubility, materials for coatings and adhesives. google.comgoogleapis.com |

| Metal-Organic Frameworks (MOFs) | Organic linker | Porous materials for gas separation and storage, catalysts, sensors. mdpi.comresearchgate.net |

| Functional Small Molecules | Building block in organic synthesis | Precursor for pharmaceuticals, agrochemicals, and other specialty chemicals. |

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 2-methyl-2-propoxypropanoic acid in laboratory settings?

- Answer : Based on structurally similar compounds (e.g., chlorinated phenoxypropanoic acids), this compound may pose health risks, including skin absorption and potential carcinogenicity. Key safety practices include:

- Engineering Controls : Use fume hoods for synthesis/purification steps to minimize inhalation exposure .

- PPE : Wear nitrile or natural rubber gloves and Tyvek® clothing to prevent dermal contact .

- Contamination Control : Avoid dry sweeping; use HEPA-filtered vacuums or wet methods for cleanup .

- Emergency Measures : Ensure eyewash stations and emergency showers are accessible .

- Note : No occupational exposure limits exist for this compound, but assume it requires handling akin to toxic/carcinogenic substances .

Q. How can researchers design a synthesis protocol for this compound?

- Answer : While direct synthesis data is unavailable, analogous propanoic acid derivatives (e.g., MCPP) suggest:

- Step 1 : Alkylation of propanoic acid precursors with 2-propoxy groups under acidic catalysis.

- Step 2 : Purification via vacuum distillation or recrystallization to isolate the product .

- Validation : Confirm purity using HPLC (as in impurity profiling for similar acids) .

Q. What analytical techniques are recommended for characterizing this compound?

- Answer :

- Chromatography : Use reverse-phase HPLC with UV detection for purity assessment .

- Spectroscopy : FT-IR to confirm ester/propoxy functional groups; NMR (¹H/¹³C) for structural elucidation .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in esterification reactions?

- Answer :

- DFT Calculations : Optimize geometry using Gaussian or similar software to study electronic effects of the propoxy group on carboxylic acid reactivity .

- Transition State Analysis : Model activation energies for ester formation to predict reaction kinetics .

- Validation : Compare computational results with experimental kinetic data from analogous reactions .

Q. What strategies resolve contradictions in toxicity data for propanoic acid derivatives?

- Answer :

- Meta-Analysis : Aggregate data from structurally related compounds (e.g., MCPP, ibuprofen derivatives) to identify trends in toxicity mechanisms .

- In Vitro Studies : Use cell-based assays (e.g., Ames test for mutagenicity) to validate carcinogenicity hypotheses .

- Dose-Response Modeling : Apply benchmark dose (BMD) analysis to extrapolate safe exposure levels .

Q. How does stereochemistry influence the biological activity of this compound analogs?

- Answer :

- Chiral Separation : Use chiral HPLC or capillary electrophoresis to isolate enantiomers .

- Bioactivity Assays : Compare antimicrobial/anti-inflammatory activity of (R)- and (S)-enantiomers in cell cultures .

- Molecular Docking : Simulate interactions with target enzymes (e.g., cyclooxygenase) to explain stereospecific effects .

Methodological Considerations

Q. What protocols mitigate cross-contamination in multi-step syntheses involving this compound?

- Answer :

- Process Isolation : Dedicate glassware/reactors to avoid carryover of intermediates .

- Analytical Monitoring : Implement in-line FT-IR or Raman spectroscopy for real-time reaction monitoring .

- Cleaning Validation : Swab-test equipment surfaces post-synthesis and analyze residues via LC-MS .

Q. How can researchers optimize solvent systems for crystallizing this compound?

- Answer :

- Solvent Screening : Test polarity gradients (e.g., hexane/ethyl acetate mixtures) to identify ideal crystallization conditions .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and polymorph stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.